![molecular formula C9H11ClF3NO B1374679 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride CAS No. 1394820-14-4](/img/structure/B1374679.png)
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1394820-14-4. It has a molecular weight of 241.64 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is C9H10F3NO . The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.64 . It is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
C–F Bond Activation
This compound can be utilized for C–F bond activation in a CF3 group, which includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Pharmaceutical Formulations
Derivatives of this compound have been used as formulations in the development of novel anti-allergic and anti-inflammatory drugs , as well as inhibitors for retinoic acid metabolic enzymes .
Synthesis of Quinoxalines
It serves as a precursor for the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines , including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Cell Proliferation and Apoptosis
Compounds containing trifluoromethyl groups are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism due to their action on PI3Ks , a type of lipid kinase .
Synthesis of Highly Functionalized Furans
A method for the synthesis of highly functionalized trifluoromethyl 2H-furans relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .
Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which share a structural motif with our compound of interest, are key structural motifs in active ingredients for agrochemicals and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride | |
CAS RN |
1394820-14-4 |
Source
|
Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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